molecular formula C8H8F2O2S B13209867 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13209867
M. Wt: 206.21 g/mol
InChI Key: JZCYOQPPELKJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl fluoride group attached to an ethane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-fluorobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

4-Fluorobenzene+Ethane-1-sulfonyl chloride2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride\text{4-Fluorobenzene} + \text{Ethane-1-sulfonyl chloride} \rightarrow \text{this compound} 4-Fluorobenzene+Ethane-1-sulfonyl chloride→2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable adducts with amino acids such as serine, cysteine, and lysine in proteins. This reactivity makes it a potent inhibitor of enzymes that contain these amino acids in their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride
  • 2-(4-Fluorophenyl)ethane-1-sulfonic acid
  • 2-(4-Fluorophenyl)ethane-1-sulfonamide

Uniqueness

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity is particularly advantageous in bioorthogonal chemistry, where selective and rapid reactions are required .

Properties

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

2-(4-fluorophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H8F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2

InChI Key

JZCYOQPPELKJHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.